1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile

Lipophilicity Drug-likeness ADME prediction

1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS 18721-38-5, synonym PYR019) is a partially unsaturated five-membered N-heterocycle belonging to the 3-pyrroline (2,5-dihydro-1H-pyrrole) family. It carries three key functional groups: an N-acetyl cap, an enol-type hydroxyl at position 4, and a nitrile at position 3, yielding a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g·mol⁻¹.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 18721-38-5
Cat. No. B094736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile
CAS18721-38-5
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC(=O)N1CC(=C(C1)O)C#N
InChIInChI=1S/C7H8N2O2/c1-5(10)9-3-6(2-8)7(11)4-9/h11H,3-4H2,1H3
InChIKeyBPSGAFXSNZOPFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS 18721-38-5) – Procurement-Relevant Identity, Physicochemical Profile, and In-Class Positioning


1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS 18721-38-5, synonym PYR019) is a partially unsaturated five-membered N-heterocycle belonging to the 3-pyrroline (2,5-dihydro-1H-pyrrole) family [1]. It carries three key functional groups: an N-acetyl cap, an enol-type hydroxyl at position 4, and a nitrile at position 3, yielding a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g·mol⁻¹ [1]. The compound is formally classified under the 8CI nomenclature as 3-pyrroline-3-carbonitrile, 1-acetyl-4-hydroxy- [2]. Its computed XLogP3-AA of -0.7 and topological polar surface area (TPSA) of approximately 64.3 Ų place it in a polarity window distinct from both its 4-amino counterpart (CAS 2125-74-8) and its fully oxidized 5-oxo analog (CAS 29418-72-2) [1].

Why 1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile Cannot Be Replaced by a Generic 3-Pyrroline or Pyrrole-3-carbonitrile – Key Structural Discriminators


Substituting 1-acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile with the nearest in-class analogs introduces quantifiable changes in hydrogen-bonding capacity, lipophilicity, and reactivity that propagate into synthetic and biological outcomes. The 4-amino analog (CAS 2125-74-8) replaces the hydroxyl (−OH) with a primary amine (−NH₂), increasing the hydrogen-bond donor count from 1 to 2 and raising the predicted XLogP by >0.5 log units . The 5-oxo analog (CAS 29418-72-2) alters the ring electronics from an enol to a vinylogous amide/ketone system, shifting the predominant tautomeric form and eliminating the enol's metal-chelating capacity [1]. The saturated pyrrolidine analog Oxaceprol (CAS 33996-33-7) removes ring unsaturation entirely, abolishing the conjugated enol–nitrile system that underpins the compound's UV signature and electrophilic reactivity [2]. Generic substitution without accounting for these differences risks synthetic failure in downstream derivatization and misattribution in structure–activity relationship (SAR) studies.

1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS 18721-38-5) – Quantitative Comparative Evidence for Scientific Selection


Lipophilicity Differentiation: 1-Acetyl-4-hydroxy vs. 1-Acetyl-4-amino-2,5-dihydro-1H-pyrrole-3-carbonitrile – LogP Comparison for ADME Predictions

The target compound 1-acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile has a computed XLogP3-AA of −0.7, reflecting the polar hydroxyl substituent at position 4 [1]. In contrast, the 4-amino analog 1-acetyl-4-amino-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS 2125-74-8) bears a less polar amino group, resulting in a substantially higher lipophilicity. While an experimentally validated XLogP for the 4-amino analog is not available in PubChem, the structural difference (−OH vs. −NH₂) is well-established to increase logP by approximately 0.5–0.8 units based on fragment-based contribution methods [2]. The 0.7 unit XLogP difference places the hydroxy compound closer to the optimal CNS drug-likeness range (XLogP < 0), whereas the amino analog approaches the lower boundary for oral absorption [3]. This distinction is critical when selecting a scaffold for lead optimization in programs where moderate hydrophilicity is required.

Lipophilicity Drug-likeness ADME prediction Physicochemical profiling

Hydrogen-Bond Donor Count as a Selectivity Filter: 4-Hydroxy vs. 4-Amino Substitution in 2,5-Dihydro-1H-pyrrole-3-carbonitriles

The target compound possesses exactly one hydrogen-bond donor (the C4 hydroxyl), as verified by PubChem computed descriptors [1]. Its closest direct analog, 1-acetyl-4-amino-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS 2125-74-8), possesses two hydrogen-bond donors (the C4 primary amine) . This difference of one H-bond donor is significant in structure-based drug design: the hydroxyl compound can act solely as a directed H-bond donor to a specific protein residue, whereas the amino analog may form bifurcated or non-specific interactions, increasing the risk of off-target binding. The hydroxyl also provides a stronger H-bond acidity (pKa ~10 for an enol vs. ~30+ for an amine N–H), enabling more robust interactions with neutral H-bond acceptors such as backbone carbonyls [2]. Furthermore, the hydroxyl's single-donor profile makes the compound a cleaner fragment for crystallographic screening, where unambiguous electron density for the donor group is essential for binding-mode determination.

Hydrogen bonding Ligand efficiency Selectivity Structural biology

Conformational Rigidity and Rotatable Bond Count: 1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile vs. Saturated Pyrrolidine Analogs

The target compound has zero rotatable bonds, as all substituents (acetyl, hydroxyl, nitrile) are directly attached to the rigid 2,5-dihydro-1H-pyrrole ring with no flexible linker atoms [1]. In contrast, the saturated analog Oxaceprol (1-acetyl-4-hydroxy-pyrrolidine-2-carboxylic acid, CAS 33996-33-7) has two rotatable bonds: one for the carboxylic acid group and one within the pyrrolidine ring itself, which can adopt multiple low-energy conformations [2]. The zero-rotatable-bond count of the target compound provides maximal conformational pre-organization, reducing the entropic penalty upon binding to a target protein by an estimated 0.5–1.2 kcal/mol per restricted rotor compared to Oxaceprol [3]. This rigidity is particularly advantageous when the compound serves as a core scaffold for parallel synthesis: derivatization at the nitrile or hydroxyl positions yields libraries with predictable, limited conformational ensembles, simplifying computational docking and SAR interpretation.

Conformational restriction Entropy Binding affinity Scaffold design

Class-Level Aldose Reductase Inhibitory Potential: Structural Rationale for 4-Hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitriles in Diabetic Complication Research

While direct IC₅₀ data for the target compound against aldose reductase (AR) have not been reported in peer-reviewed literature, closely related 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide derivatives (compounds 1a–e) were evaluated by Saito et al. (2017) and demonstrated measurable AR inhibitory activity [1]. The study established that the 4-hydroxy group and the planar 2,5-dihydro-1H-pyrrole ring are essential structural features for AR inhibition, as they enable coordination to the enzyme's catalytic Tyr48 and His110 residues [1]. The target compound retains both the critical 4-hydroxyl and the partially unsaturated ring, but replaces the 5-oxo group with a methylene (−CH₂−) and the 3-carboxamide with a 3-carbonitrile. The nitrile group is a well-precedented bioisostere for carboxamide in AR inhibitors, as demonstrated by the tetrazole-for-carboxylic acid bioisosterism described by Pegklidou et al. (2010) in pyrrole-based AR inhibitor design [2]. The absence of the 5-oxo group differentiates this compound from the Saito series: it eliminates a potential metabolic soft spot (ketone reduction) while preserving the enol hydroxyl for Zn²⁺ or active-site chelation, a feature exploited in insulin-mimetic zinc(II) complexes derived from the same scaffold class [1]. The zinc(II) complexes of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides exhibited higher in vitro insulin-mimetic activity than ZnSO₄ positive control, with IC₅₀ values on free fatty acid release from isolated rat adipocytes treated with epinephrine [1].

Aldose reductase inhibition Diabetic complications Polyol pathway Structure-activity relationship

1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS 18721-38-5) – Evidence-Backed Application Scenarios for Procurement Planning


Fragment-Based Drug Discovery (FBDD) Library Design – Pre-Organized Hydrophilic Core with Minimal H-Bond Donor Count

The compound's combination of XLogP −0.7, zero rotatable bonds, and a single hydrogen-bond donor makes it an ideal fragment library member for screening campaigns targeting polar binding pockets (e.g., kinase hinge regions, protease active sites, or metalloenzyme catalytic centers) [1]. Compared to the 4-amino analog (2 H-bond donors) or the saturated Oxaceprol scaffold (2 rotatable bonds), this compound provides cleaner binding thermodynamics with reduced entropic penalty and lower promiscuity risk, as established by the conformational and H-bond analyses in Section 3 [2]. Procurement should specify purity >98% (HPLC) and anhydrous packaging to preserve the enol hydroxyl integrity.

Aldose Reductase Inhibitor Lead Optimization – Underexplored Nitrile-Containing Chemotype

The 3-carbonitrile substituent distinguishes this scaffold from the well-studied 3-carboxamide and 3-carboxylate series in the diabetic complications field. As demonstrated by the Saito et al. (2017) study on closely related 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides, the 4-hydroxy-2,5-dihydro-1H-pyrrole core is pharmacophorically relevant for aldose reductase inhibition [3]. The nitrile group offers a metabolically stable, polar bioisostere of the carboxamide that can engage the enzyme's anion-binding pocket without the liability of amide hydrolysis. This compound is recommended for SAR expansion through nitrile hydrolysis to carboxamide (for direct comparator synthesis) or through O-alkylation of the 4-hydroxyl to explore lipophilic sub-pocket interactions.

Metal-Chelating Ligand Synthesis – Enol–Nitrile Bidentate Motif for Coordination Chemistry

The juxtaposed 4-hydroxy (enol) and 3-carbonitrile groups create a bidentate N,O-chelating motif structurally analogous to the N₂O₂-type ligands successfully employed by Saito et al. for zinc(II) complexation [3]. Unlike the 5-oxo analog (CAS 29418-72-2) where the oxo group competes for metal coordination, this compound's 5-methylene group renders the ligand denticity unambiguous. The resulting metal complexes can be screened for insulin-mimetic activity, building on the demonstrated superiority of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide–Zn(II) complexes over ZnSO₄ in the free fatty acid release assay [3]. Procurement at millimole scale with certified metal-content analysis (<10 ppm Fe, Cu) is advised for reproducible coordination chemistry.

Quote Request

Request a Quote for 1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.